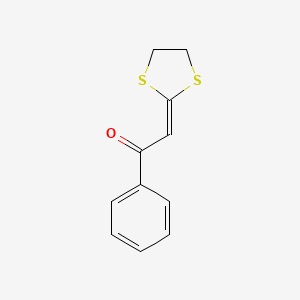

2-Benzoylmethylene-1,3-dithiolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10OS2 |

|---|---|

Molecular Weight |

222.3 g/mol |

IUPAC Name |

2-(1,3-dithiolan-2-ylidene)-1-phenylethanone |

InChI |

InChI=1S/C11H10OS2/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

VCHBEZQCHRGNJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=CC(=O)C2=CC=CC=C2)S1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Benzoylmethylene 1,3 Dithiolane

Electrophilic Reactivity of the Methylene (B1212753) Carbon

The exocyclic methylene carbon in 2-benzoylmethylene-1,3-dithiolane is part of a ketene (B1206846) dithioacetal system. Ketene dithioacetals are known to be nucleophilic at the β-carbon due to the electron-donating effect of the two sulfur atoms. kyoto-u.ac.jp This makes the methylene carbon susceptible to attack by various electrophiles. While direct studies on the electrophilic reactivity of the methylene carbon of this compound are not extensively detailed in the provided search results, the general reactivity of ketene dithioacetals suggests that this position can react with electrophiles, particularly in the presence of Lewis acids. kyoto-u.ac.jp For instance, ketene dithioacetals can react with orthoesters in the presence of trityl chloride and tin(II) chloride. kyoto-u.ac.jp

Nucleophilic Additions and Substitutions on the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is generally stable to both acidic and basic conditions, making it a common protecting group for carbonyl compounds. asianpubs.org However, the ring can undergo nucleophilic attack under specific conditions. The parent 1,3-dithiolane is resistant to nucleophilic attack. chemicalbook.com In the context of this compound, the primary site for nucleophilic attack is the electrophilic carbonyl carbon of the benzoyl group. masterorganicchemistry.com This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Furthermore, 2-substituted 1,3-dithiolanes can be deprotonated at the C2 position to form a nucleophilic carbanion, which can then react with various electrophiles. wikipedia.org However, in the case of 2-aryl-1,3-dithiolanes, base-mediated fragmentation of the ring can occur, leading to the formation of dithiocarboxylates. acs.org

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic double bond in this compound can participate in cycloaddition reactions. researchgate.net Cycloadditions are powerful reactions for the formation of cyclic compounds. wikipedia.orgnih.gov These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The specific types of cycloaddition reactions that this compound might undergo are not explicitly detailed in the provided results, but the presence of the activated double bond suggests its potential as a dienophile or a partner in other cycloaddition processes. libretexts.orgsemanticscholar.orglibretexts.org For example, Diels-Alder reactions, which are [4+2] cycloadditions, are common for compounds containing conjugated dienes and dienophiles. libretexts.org

Ring-Opening and Rearrangement Processes of 1,3-Dithiolanes

The 1,3-dithiolane ring can be opened under various conditions. chemicalbook.com A notable reaction is the base-induced fragmentation of 2-aryl-1,3-dithiolanes, which leads to the formation of dithiocarboxylate anions and ethylene (B1197577) gas. acs.org This fragmentation is in contrast to the behavior of 1,3-dithianes, which are more stable under similar conditions. acs.org The specific conditions, such as the base and solvent, are crucial in directing the reaction towards fragmentation. acs.org For example, using LiHMDS in CPME at 100 °C can efficiently induce this fragmentation. acs.org The resulting dithiocarboxylates can then be trapped with electrophiles to form dithioesters. acs.org

Additionally, 1,3-dithiolanes can undergo ring-opening upon treatment with various reagents, including those used for deprotection. chemicalbook.com In some cases, ring-opening can be reversible. nih.gov Rearrangements of the 1,3-dithiolane ring itself are less common, but rearrangements involving substituents on the ring can occur.

Oxidative Transformations of the Dithiolane Moiety

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Oxidation can lead to the formation of sulfoxides (1,3-dithiolane-1-oxides) or sulfones (1,3-dithiolane 1,3-dioxides). chemicalbook.comrsc.org Microbial oxidation can produce enantiomerically enriched 1,3-dithiolane-1-oxides. chemicalbook.com Chemical oxidation, for instance with t-BuOOH and Cp2TiCl2, can also be achieved. chemicalbook.com Singlet oxygen has also been used for the synthesis of 1,3-dithiolane 1-oxides. rsc.org

The resulting 1,3-dithiolane 1,3-dioxides exhibit different reactivity compared to the parent dithiolane. They can react with nucleophiles, leading to ring-opening products or addition to any alkenyl substituents. rsc.org

Deprotection Strategies for the 1,3-Dithiolane Unit

The removal of the 1,3-dithiolane protecting group to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences. A variety of reagents and methods have been developed for this purpose. organic-chemistry.orgarkat-usa.org

| Reagent/Method | Conditions | Reference(s) |

| Mercury(II) salts (e.g., HgCl2/CdCO3, Hg(NO3)2·3H2O) | Various, including solid-state | chemicalbook.comnih.gov |

| Oxidative methods (e.g., DDQ, SeO2/AcOH) | MeCN–H2O (9:1) for DDQ | nih.govrsc.org |

| Polyphosphoric acid (PPA) and acetic acid | 20-45 °C | asianpubs.org |

| Photodeprotection | In the presence of a sensitizer (B1316253) like thiapyrylium and oxygen | acs.org |

| Iodine-catalyzed hydrogen peroxide | Water, with SDS | organic-chemistry.org |

Table 1: Selected Reagents for the Deprotection of 1,3-Dithiolanes

Mechanisms of Deprotection

The mechanisms of deprotection vary depending on the reagents used.

With Mercury(II) Salts: These reactions typically involve the coordination of the mercury(II) ion to the sulfur atoms, which facilitates the hydrolysis of the thioacetal. nih.gov

Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect deprotection, particularly for 1,3-dithianes derived from electron-rich aromatic aldehydes. rsc.org The mechanism often involves electron transfer from the dithiolane to the oxidizing agent.

With Polyphosphoric Acid and Acetic Acid: The exact mechanism is still under investigation, but it is believed to involve an interaction between polyphosphoric acid and acetic acid, which forms an intermediate that promotes the deprotection reaction. asianpubs.org

Photodeprotection: This method can proceed via electron transfer from the dithiane to a triplet sensitizer, forming a dithiane radical cation. acs.org This radical cation can then undergo unimolecular fragmentation. The presence of oxygen is often required, suggesting the involvement of superoxide (B77818) radical anions in the deprotection process. acs.org

Chemoselective Deprotection in Complex Molecular Architectures

In the synthesis of complex molecules, the selective removal of a particular protecting group in the presence of others, a concept known as orthogonal protection, is of paramount importance. rsc.orgthieme-connect.de The this compound protecting group can be chemoselectively cleaved under specific conditions that leave other protecting groups intact.

The successful chemoselective deprotection of a 2-acyl-1,3-dithiolane, such as this compound, is highly dependent on the reagent system employed and the nature of other protecting groups present in the molecule. While specific research detailing the chemoselective deprotection of this compound in complex architectures is not extensively documented in publicly available literature, general principles of dithiolane deprotection can be applied to predict its behavior.

A variety of reagents have been developed for the deprotection of 1,3-dithianes and 1,3-dithiolanes with varying degrees of chemoselectivity. These include:

Mercuric Salts: Reagents like mercuric chloride (HgCl₂) or mercuric nitrate (B79036) (Hg(NO₃)₂) are effective for dithiolane cleavage. asianpubs.orgnih.govresearchgate.net The mechanism involves the strong affinity of the mercury(II) ion for the sulfur atoms, which facilitates the ring opening. However, the high toxicity of mercury compounds limits their application. asianpubs.orgresearchgate.net

Oxidative Reagents: A range of oxidative reagents can cleave the dithiolane ring. These include N-bromosuccinimide (NBS), iodine in the presence of an oxidant like hydrogen peroxide, and hypervalent iodine compounds. thieme-connect.deresearchgate.net A method using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system has been shown to be mild and tolerant of phenol (B47542) and amino protecting groups. researchgate.net

Acid-Based Methods: A mixture of polyphosphoric acid (PPA) and acetic acid has been reported for the deprotection of 1,3-dithianes and 1,3-dithiolanes. asianpubs.org This method is described as simple, mild, and efficient. asianpubs.org

The following table summarizes the potential chemoselective deprotection of this compound in the presence of other common protecting groups, based on the known reactivity of 1,3-dithiolanes in general. It is important to note that these are expected outcomes and would require experimental verification for the specific substrate.

| Deprotection Reagent/Conditions | Target Protecting Group | Compatible Protecting Groups (Expected) | Incompatible Protecting Groups (Expected) |

| I₂ / H₂O₂ in aqueous micellar system | This compound | Benzyl (B1604629) ethers, Boc, Cbz, Acetates | Thioethers, other easily oxidizable groups |

| HgCl₂ / CaCO₃, aq. CH₃CN | This compound | Esters, Amides, Ethers | Alkenes (risk of oxymercuration) |

| N-Bromosuccinimide (NBS), aq. Acetone | This compound | Esters, Ethers, Amides | Alkenes, Electron-rich aromatic rings |

| Polyphosphoric acid / Acetic acid | This compound | Alkyl ethers, Esters | Acid-labile groups (e.g., tert-butyl ethers, acetals) |

Detailed Research Findings:

While comprehensive studies focusing solely on the chemoselective deprotection of this compound are limited, research on the broader class of β-keto 1,3-dithianes indicates their utility as versatile intermediates in organic synthesis. These masked 1,3-dicarbonyl systems can be transformed into various functionalized heterocycles. researchgate.net The development of mild and selective deprotection methods is crucial for their successful application in the total synthesis of natural products. asianpubs.orgresearchgate.net

For instance, a study on the deprotection of various 1,3-dithianes and 1,3-dithiolanes using a mixture of polyphosphoric acid and acetic acid demonstrated good to excellent yields for a range of substrates. asianpubs.org The reaction conditions were mild (20-45 °C) and the workup was straightforward. asianpubs.org Another report highlighted a protocol using 30% aqueous hydrogen peroxide activated by an iodine catalyst, which showed tolerance for several phenol and amino protecting groups, indicating its potential for chemoselective applications. researchgate.net

The following table presents a hypothetical scenario for the chemoselective deprotection of a complex molecule containing a this compound moiety, based on the general principles discussed.

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Molecule A with this compound and a Boc-protected amine | I₂ (cat.), H₂O₂ | aq. micellar system, rt | Deprotected ketone with intact Boc group | >90 (Expected) | researchgate.net |

| Molecule B with this compound and a benzyl ether | HgCl₂, CaCO₃ | aq. CH₃CN, rt | Deprotected ketone with intact benzyl ether | High (Expected) | asianpubs.org |

| Molecule C with this compound and an ester | NBS | aq. Acetone, 0 °C to rt | Deprotected ketone with intact ester | High (Expected) | thieme-connect.de |

Advanced Spectroscopic Characterization of 2 Benzoylmethylene 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis.mdpi.comchemicalbook.comnih.govmdpi.combeilstein-journals.org

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis.mdpi.commdpi.combeilstein-journals.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Benzoylmethylene-1,3-dithiolane reveals characteristic signals that can be assigned to the different protons in the molecule. The aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The vinyl proton, part of the benzoylmethylene group, is also expected in this region. The methylene (B1212753) protons of the 1,3-dithiolane (B1216140) ring typically resonate more upfield. The integration of these signals provides the relative ratio of the number of protons of each type.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (Benzoyl) | 7.0 - 8.0 (multiplet) |

| Vinyl Proton (=CH) | ~6.5 - 7.5 (singlet or multiplet) |

| Methylene Protons (-S-CH₂-CH₂-S-) | ~3.0 - 3.5 (multiplet) |

Note: The exact chemical shifts can vary depending on the solvent and any substituents on the aromatic ring.

Analysis of coupling constants (J values) can provide information about the spatial relationship between neighboring protons, aiding in the determination of the stereochemistry of the exocyclic double bond (E/Z isomerism).

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation.mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the benzoyl group is typically observed at a significantly downfield chemical shift, often in the range of δ 180-200 ppm. The carbon atoms of the aromatic ring and the exocyclic double bond resonate in the δ 120-140 ppm region. The methylene carbons of the dithiolane ring appear in the more upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 180 - 200 |

| Aromatic & Vinylic Carbons | 120 - 140 |

| Methylene Carbons (-S-CH₂-CH₂-S-) | 30 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule. For instance, it would show the coupling between the methylene protons of the dithiolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and for linking the benzoyl group to the methylene-dithiolane fragment. For example, the vinyl proton would show a correlation to the carbonyl carbon and carbons within the dithiolane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the expected molecular formula of C₁₁H₁₀OS₂.

Infrared (IR) Spectroscopy for Functional Group Identification.mdpi.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, several characteristic absorption bands are expected:

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1650 - 1680 |

| Alkene (C=C) | Stretch | ~1600 - 1640 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

| C-S | Stretch | ~600 - 800 |

The strong absorption band corresponding to the carbonyl stretch is a particularly prominent feature and is indicative of the benzoyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing.mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. Molecules with conjugated systems, such as this compound, typically exhibit strong UV-Vis absorption. The extended conjugation involving the benzoyl group and the exocyclic double bond is expected to result in one or more absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are characteristic of the chromophore and can be influenced by the solvent and any substituents. The spectrum typically shows absorptions due to π → π* and n → π* transitions. masterorganicchemistry.comresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed discussion of its specific crystal lattice, unit cell parameters, and precise intermolecular interactions is not possible at this time.

To provide context on the structural characteristics of similar compounds, researchers often turn to the analysis of closely related molecules. For instance, the study of various substituted 1,3-dithiolane and dithiane derivatives reveals key features that are likely to be relevant to the solid-state structure of this compound. These compounds are frequently investigated for their role as protecting groups in organic synthesis and as versatile synthetic intermediates. asianpubs.orgorganic-chemistry.orgwikipedia.org

In the absence of specific crystallographic data for this compound, a hypothetical analysis based on known structures of related compounds can be instructive. For example, the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, while different, provides insight into the geometry of the dithioacetal moiety. nih.gov In this related molecule, the dithietane ring is nearly planar, and specific short intramolecular S···O contacts are observed. nih.gov Such interactions could potentially be present in this compound, influencing its molecular conformation.

The Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) are comprehensive repositories for small-molecule crystal structures. ugr.esresearchgate.netcrystallography.netcrystallography.netcam.ac.uk A thorough search of these databases did not yield an entry for this compound.

When crystallographic data becomes available, it will be possible to construct detailed tables of its crystallographic parameters, bond lengths, and bond angles, similar to the data presented for other compounds in the field. For now, any detailed structural discussion remains speculative and awaits experimental determination.

Computational and Theoretical Studies on 2 Benzoylmethylene 1,3 Dithiolane

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic features of 2-Benzoylmethylene-1,3-dithiolane. DFT calculations, particularly at levels like B3LYP with basis sets such as 6-311G(d,p), are used to determine the optimized molecular geometry. longdom.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For instance, a study on benzophenone, a related ketone, utilized DFT to analyze its molecular structure and properties. longdom.org Similar computational approaches on this compound would reveal the planarity of the benzoylmethylene group and the conformation of the 1,3-dithiolane (B1216140) ring. The electronic properties, such as the dipole moment and the distribution of electron density, can also be accurately predicted. These calculations often show good agreement with experimental data where available, validating the computational models used. researchgate.net

Below is a representative data table of optimized geometrical parameters for a molecule like this compound, as would be obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C=C | 1.36 | ||

| C-S | 1.77 | ||

| S-C-S | 115.0 | ||

| C-C=O | 121.0 | ||

| O=C-C=C | 180.0 |

Mechanistic Probing of Reactions via Computational Modeling

Computational modeling, primarily through DFT, is instrumental in investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com This allows for a detailed understanding of reaction kinetics and selectivity.

For example, in studying cycloaddition reactions, DFT calculations can elucidate the concerted or stepwise nature of the mechanism and predict the regioselectivity of the products formed. researchgate.net The influence of solvents on the reaction mechanism can also be modeled using methods like the Polarizable Continuum Model (PCM), providing insights into how the reaction might behave in different chemical environments. longdom.org These theoretical investigations are invaluable for designing new synthetic routes and optimizing existing ones.

Analysis of Conformational Preferences and Stereoelectronic Effects

The 1,3-dithiolane ring in this compound can adopt various conformations, and computational studies are key to understanding these preferences. DFT calculations can determine the relative energies of different conformers, such as the envelope and twist forms of the dithiolane ring, to identify the most stable arrangement. mdpi.com

Furthermore, these studies can reveal important stereoelectronic effects. For instance, the interaction between the lone pairs of the sulfur atoms and the antibonding orbitals of adjacent bonds (n → σ* interactions) can significantly influence the molecule's conformation and reactivity. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these interactions and their energetic contributions. mdpi.com

Molecular Orbital Analysis (HOMO/LUMO) related to Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). longdom.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. longdom.orgmdpi.com

A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com In reactions like cycloadditions, the interaction between the HOMO of one reactant and the LUMO of the other is key to bond formation. masterorganicchemistry.com DFT calculations can precisely determine the energies and spatial distributions of these orbitals, helping to predict how the molecule will interact with other reagents. researchgate.net

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the benzoylmethylene fragment, indicating its role as the primary electron donor. |

| LUMO | -1.8 | Concentrated on the carbonyl carbon and the exocyclic double bond, suggesting these are the main electrophilic sites. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity. |

Assessment of Aromaticity and Electron Delocalization within the System

The benzoyl group in this compound introduces a phenyl ring, a classic aromatic system. Computational methods can be used to quantify the degree of aromaticity and electron delocalization in this part of the molecule. scispace.com Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to assess the aromatic character.

Synthetic Applications of 2 Benzoylmethylene 1,3 Dithiolane and Its Derivatives

Role as a Masked Acyl Anion Equivalent

The concept of "umpolung" or polarity inversion is fundamental to the synthetic utility of 2-benzoylmethylene-1,3-dithiolane. wikipedia.orgyoutube.com In a typical carbonyl group, the carbon atom is electrophilic. However, by converting the carbonyl group into a 1,3-dithiolane (B1216140), the polarity of this carbon is reversed, transforming it into a nucleophilic center upon deprotonation. wikipedia.orgyoutube.com This masked acyl anion equivalent can then react with various electrophiles, a strategy pioneered by Corey and Seebach. wikipedia.org

The acidity of the proton at the C2 position of the dithiolane ring (pKa ≈ 31) allows for its removal by a strong base, such as n-butyllithium, to generate a highly nucleophilic carbanion. youtube.com The stability of this carbanion is attributed to the presence of the adjacent sulfur atoms, which can stabilize the negative charge through the use of their vacant d-orbitals and the polarizability of the C-S bond. youtube.com This nucleophilic species is a synthetic equivalent of an acyl anion, a synthon that is otherwise difficult to generate and control. wikipedia.orgprinceton.edu After the desired reaction with an electrophile, the dithiolane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercuric salts, to reveal the final product. youtube.comuwindsor.ca

Utility in Carbon-Carbon Bond Forming Reactions

The nucleophilic carbanion generated from this compound and its derivatives is a potent tool for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. illinois.eduduke.edu This reactivity allows for the construction of more complex molecular skeletons from simpler precursors.

Reactions with Alkyl and Aryl Halides

One of the most common applications of the lithiated 1,3-dithiolane is its reaction with alkyl and aryl halides. organic-chemistry.orgyoutube.com This nucleophilic substitution reaction, typically following an SN2 pathway with primary alkyl halides, results in the formation of a new carbon-carbon bond at the C2 position of the dithiolane ring. youtube.com This method provides a reliable route to synthesize a variety of ketones after the subsequent hydrolysis of the dithiolane moiety. youtube.com

For instance, the reaction of 2-lithio-1,3-dithiane with a primary alkyl halide, followed by hydrolysis, yields an aldehyde. youtube.com If the process is repeated with another alkyl halide before hydrolysis, a ketone can be synthesized. youtube.com Research has shown that even arenesulfonates of primary alcohols can serve as effective alkylating agents for 2-lithio-1,3-dithianes, expanding the scope of suitable electrophiles. organic-chemistry.org

| Nucleophile | Electrophile | Product after Hydrolysis | Reference |

| 2-Lithio-1,3-dithiane | Primary Alkyl Halide | Aldehyde | youtube.com |

| 2-Alkyl-2-lithio-1,3-dithiane | Second Alkyl Halide | Ketone | youtube.com |

| 2-Lithio-1,3-dithiane | Arenesulfonate of Primary Alcohol | 2-Alkyl-1,3-dithiane | organic-chemistry.org |

Additions to Carbonyl Compounds (Aldehydes and Ketones)

The nucleophilic dithiolane anion readily adds to the electrophilic carbon of aldehydes and ketones in a process analogous to the Grignard reaction. wikipedia.orglibretexts.org This addition reaction leads to the formation of α-hydroxy ketones or α-hydroxy aldehydes after hydrolysis of the dithiolane group. wikipedia.org The reaction is generally efficient and provides a direct route to these valuable functionalized molecules.

The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve high yields. The steric hindrance around the carbonyl group can sometimes be a limiting factor for the addition of the dithiane anion. uwindsor.ca

| Dithiolane Derivative | Carbonyl Compound | Product after Hydrolysis | Reference |

| 2-Lithio-1,3-dithiane | Aldehyde | α-Hydroxy ketone | wikipedia.org |

| 2-Lithio-1,3-dithiane | Ketone | α-Hydroxy ketone | wikipedia.org |

Precursor for Complex Heterocyclic Architectures

Beyond their role in carbonyl synthesis, this compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic structures. beilstein-journals.orgchemicalbook.comrsc.org The inherent functionality and reactivity of the dithiolane ring, combined with the benzoylmethylene moiety, provide multiple reaction sites for cyclization and annulation reactions.

Construction of Fused and Spirocyclic Systems

The strategic manipulation of this compound derivatives allows for the construction of both fused and spirocyclic heterocyclic systems. rsc.org Fused systems can be accessed through reactions that involve the formation of new rings that share one or more atoms with the dithiolane ring or the benzoyl group. Spirocyclic compounds, on the other hand, are formed when a new ring is attached to the dithiolane ring at a single atom, the C2 carbon.

For example, intramolecular reactions of suitably functionalized this compound derivatives can lead to the formation of fused thiophenes or other sulfur-containing heterocycles. Similarly, reaction of the lithiated dithiolane with dielectrophiles can pave the way for the synthesis of spirocyclic structures.

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Building Block

The incorporation of chirality into molecules is a critical aspect of modern drug discovery and materials science. This compound derivatives have found application in asymmetric synthesis, acting as either chiral auxiliaries or chiral building blocks. vanderbilt.edu

When used as a chiral auxiliary, a chiral dithiolane, derived from a chiral dithiol, can direct the stereochemical outcome of a reaction. After the desired transformation, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.

Alternatively, a prochiral this compound can be desymmetrized using a chiral reagent or catalyst to afford a chiral product. This approach allows for the creation of stereogenic centers with high levels of enantioselectivity. The development of such methods is crucial for the efficient synthesis of optically active compounds.

Derivatization Strategies for Functional Group Transformations

The strategic derivatization of this compound and its analogues is a key focus in leveraging their synthetic potential. These transformations can be broadly categorized into reactions involving the exocyclic double bond and modifications of the benzoyl group. Such strategies enable the introduction of a wide array of substituents and the construction of novel molecular architectures.

The reactivity of the exocyclic double bond in activated methylene (B1212753) compounds, such as this compound, allows for a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the adjacent benzoyl and dithiolane groups polarizes the double bond, making it susceptible to nucleophilic attack. This inherent reactivity has been exploited for the synthesis of more complex molecular structures.

Furthermore, the benzoyl group itself presents opportunities for functional group interconversion. Standard transformations of the carbonyl group, such as reduction to an alcohol or conversion to a hydrazone, can be employed to introduce new functionalities and expand the chemical space accessible from this starting material. These derivatization approaches are crucial for developing new compounds with tailored properties.

Reactions Involving the Exocyclic Methylene Group

The exocyclic methylene group of this compound is a prime site for chemical modification. Its reactivity is influenced by the adjacent electron-withdrawing groups, making it a versatile handle for introducing structural diversity.

One of the key transformations of the exocyclic double bond is its participation in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with nitrones provide an efficient route to isoxazolidine (B1194047) ring systems. These reactions can proceed with high stereoselectivity, particularly when using chiral derivatives of the dithiolane. The resulting cycloadducts are valuable intermediates that can be further transformed, for example, through reductive cleavage of the N-O bond to yield γ-amino alcohols. scispace.com

The exocyclic double bond can also undergo addition reactions. The reaction of related α-oxoketene dithioacetals with Grignard reagents has been shown to proceed via a 1,4-addition to the conjugated system, followed by a 1,2-addition to the carbonyl group. This sequential addition allows for the introduction of two new alkyl or aryl groups. Subsequent methanolysis of the resulting alcohol acetals can lead to the formation of β-methyl-α,β-unsaturated esters or other functionalized products. beilstein-journals.org

Transformations of the Benzoyl Moiety

The benzoyl group in this compound offers another avenue for derivatization, allowing for the modification of the molecule's electronic and steric properties.

A common transformation of the carbonyl group is its reaction with hydrazines to form hydrazones. This reaction is often the first step in the synthesis of pyrazole (B372694) derivatives. The condensation of 1,3-dicarbonyl compounds, a category to which this compound can be considered an analogue, with hydrazine (B178648) is a classical and widely used method for constructing the pyrazole ring. researchgate.netrsc.org The resulting N-aryl pyrazoles can be difficult to synthesize by other methods, highlighting the utility of this approach. nih.gov

Furthermore, the carbonyl group can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, providing access to a different class of derivatives with altered polarity and hydrogen-bonding capabilities. The resulting alcohol can then serve as a handle for further functionalization, such as esterification or etherification.

Synthesis of Heterocyclic Derivatives

A significant application of the derivatization of this compound is the synthesis of novel heterocyclic compounds. The inherent reactivity of this scaffold makes it an excellent precursor for constructing a variety of ring systems, including pyrimidines and pyridines.

The synthesis of pyrimidines from ketene (B1206846) dithioacetals is a well-established strategy. scispace.comnih.govnih.govorganic-chemistry.orgresearchgate.net For example, the reaction of ketene dithioacetals with guanidine (B92328) nitrate (B79036) in the presence of a base can yield highly substituted 2-aminopyrimidines. scispace.com Similarly, α-formylketene dithioacetals react with guanidine to produce pyrimidine-5-carbaldehydes, which can be further functionalized. organic-chemistry.org These methods offer a versatile entry to the pyrimidine (B1678525) core, a privileged scaffold in medicinal chemistry.

The construction of pyridine (B92270) rings from acyclic precursors is another important synthetic transformation. While direct synthesis from this compound is not extensively documented, related strategies involving 1,4-oxazinone precursors have been shown to yield substituted pyridines through tandem cycloaddition/cycloreversion reactions. researchgate.net The versatility of benzoylacetonitrile (B15868), a related precursor, in the synthesis of a wide range of pyridine derivatives further underscores the potential of the benzoylmethylene moiety in constructing this heterocycle.

| Starting Material | Reagent(s) | Product Type | Heterocyclic Core | Reference(s) |

| Ketene Dithioacetals | Guanidine Nitrate, Base | 2-Aminopyrimidine Derivatives | Pyrimidine | scispace.com |

| Ketene Dithioacetals | Isothiuronium Salts, KF/Al2O3 | 2-Alkylthio-4-aminopyrimidines | Pyrimidine | nih.govnih.gov |

| α-Formylketene Dithioacetals | Guanidine, K2CO3 | Pyrimidine-5-carbaldehydes | Pyrimidine | organic-chemistry.org |

| 1,3-Diketones | Hydrazine | Pyrazole Derivatives | Pyrazole | researchgate.netrsc.orgnih.gov |

| 1,4-Oxazinones | Alkynes | Substituted Pyridines | Pyridine | researchgate.net |

| Benzoylacetonitrile | Various Reagents | Pyridine Derivatives | Pyridine |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to Substituted 2-Benzoylmethylene-1,3-dithiolanes

The development of efficient and versatile synthetic routes to access a diverse range of substituted 2-benzoylmethylene-1,3-dithiolanes is a cornerstone for future research. While established methods provide a foundation, the exploration of novel pathways that offer greater substrate scope, functional group tolerance, and stereochemical control is paramount.

A promising one-pot synthesis of α-aroyl ketene (B1206846) dithioacetals from substituted acetophenones has been reported. ijrpc.com This method involves the reaction of an acetophenone (B1666503) with carbon disulfide in the presence of a strong base like sodium tert-butoxide, followed by alkylation with methyl iodide. ijrpc.com The reaction is conducted at a low temperature (0°C) over several hours. ijrpc.com This approach provides a straightforward route to various substituted derivatives, as detailed in the table below.

| Entry | Substituted Acetophenone | Product (α-Aroyl Ketene Dithioacetal) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylacetophenone | 2-(4-Methylbenzoyl)methylene-1,3-dithiolane derivative | 85 |

| 2 | 4-Methoxyacetophenone | 2-(4-Methoxybenzoyl)methylene-1,3-dithiolane derivative | 82 |

| 3 | 4-Chloroacetophenone | 2-(4-Chlorobenzoyl)methylene-1,3-dithiolane derivative | 80 |

| 4 | 4-Nitroacetophenone | 2-(4-Nitrobenzoyl)methylene-1,3-dithiolane derivative | 75 |

Future research should focus on expanding upon such methodologies by exploring alternative bases, alkylating agents, and reaction conditions to accommodate a wider array of sensitive functional groups. Furthermore, the development of stereoselective pathways to chiral substituted 2-benzoylmethylene-1,3-dithiolanes represents a significant and challenging frontier.

Investigation of Catalytic Methods for Enhanced Reactivity and Selectivity

The use of catalytic methods to enhance the reactivity and selectivity of reactions involving 2-benzoylmethylene-1,3-dithiolane is a largely untapped area of research with immense potential. While the inherent reactivity of this scaffold allows for a range of transformations, catalytic approaches could unlock novel reaction pathways and provide access to products with high levels of stereocontrol.

One area of promise lies in the catalytic asymmetric oxidation of the dithiolane ring. For instance, a Sharpless-type asymmetric oxidation of ketene dithioacetals using (+)-diethyl tartrate (DET), titanium(IV) isopropoxide, and cumene (B47948) hydroperoxide has been shown to produce trans-bis-sulfoxides with excellent enantioselectivity and diastereoselectivity. nih.gov This high degree of stereocontrol is attributed to the double asymmetric induction on the substrate. nih.gov Although a small amount of the meso isomer is expected to form, it has not been isolated, suggesting it may remain bound to the titanium catalyst. nih.gov

Future work should aim to broaden the scope of catalytic transformations beyond oxidation. The development of catalytic systems for enantioselective conjugate additions, cycloadditions, and other carbon-carbon bond-forming reactions involving the benzoylmethylene moiety would be of significant value. The exploration of various chiral ligands and metal catalysts could lead to highly efficient and selective methods for the synthesis of complex, enantioenriched molecules.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A significant gap in the current understanding of this compound chemistry lies in the detailed mechanistic elucidation of its reactions. While conventional spectroscopic techniques provide valuable structural information on reactants and products, they often fail to capture the fleeting nature of reaction intermediates and transition states. Advanced techniques, particularly time-resolved spectroscopy, are poised to provide unprecedented insights into the reaction dynamics of this compound.

Time-resolved spectroscopy allows for the study of dynamic processes in chemical compounds on extremely short timescales, often down to femtoseconds (10⁻¹⁵ seconds). rsc.org This is typically achieved by using a pump laser pulse to initiate a reaction, followed by a delayed probe pulse to monitor the subsequent changes in the system. rsc.org

While no specific time-resolved spectroscopic studies on this compound have been reported to date, research on related conjugated systems provides a blueprint for future investigations. For example, the photophysical properties of conjugated naphthalene–thiophene (B33073) oligomers have been studied using absorption, emission, and triplet-triplet absorption spectra, revealing details about their excited state lifetimes and deactivation pathways. rsc.org Similarly, ultrafast spectroscopic techniques have been employed to investigate the excited state dynamics of other chromophores. rsc.org

Future research in this area should focus on applying techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy to study the photochemical and thermally induced reactions of this compound. Such studies could reveal the lifetimes and structures of key intermediates, providing a deeper understanding of the reaction mechanisms and enabling the rational design of more efficient and selective synthetic transformations. Given the conjugated nature of the benzoylmethylene moiety, these investigations could also uncover interesting photophysical properties with potential applications in materials science.

Development of New Applications in Multicomponent Reactions and Cascade Processes

The development of multicomponent reactions (MCRs) and cascade (or tandem) processes represents a powerful strategy in modern organic synthesis, allowing for the rapid construction of molecular complexity from simple starting materials in a single operation. The unique reactivity of this compound and its derivatives makes them ideal candidates for the design of novel MCRs and cascade sequences.

α-Aroylketene dithioacetals have been successfully employed as three-carbon synthons in cycloaddition reactions. For instance, the reaction of α-aroylketene dithioacetals with (p-tolylsulfonyl)methyl isocyanide (TosMIC) in the presence of sodium hydride affords 4-aroyl-3-methylsulfanyl-2-tosylpyrroles in good yields. nih.gov This transformation demonstrates the potential of these compounds to act as versatile building blocks for the synthesis of highly substituted heterocyclic systems. nih.gov

| Entry | Aroyl Group in Ketene Dithioacetal | Product (Pyrrole Derivative) | Yield (%) |

|---|---|---|---|

| 1 | Benzoyl | 4-Benzoyl-3-methylsulfanyl-2-tosylpyrrole | 75 |

| 2 | 4-Methoxybenzoyl | 4-(4-Methoxybenzoyl)-3-methylsulfanyl-2-tosylpyrrole | 80 |

| 3 | 4-Chlorobenzoyl | 4-(4-Chlorobenzoyl)-3-methylsulfanyl-2-tosylpyrrole | 78 |

| 4 | 1-Naphthoyl | 3-Methylsulfanyl-4-(1-naphthoyl)-2-tosylpyrrole | 70 |

Future research should focus on designing new MCRs and cascade reactions that exploit the diverse reactivity of the this compound core. This could involve combining the nucleophilic character of the dithiolane ring with the electrophilic nature of the benzoylmethylene moiety in novel ways. The development of such processes would not only provide efficient access to a wide range of complex molecules but also contribute to the principles of green and sustainable chemistry by minimizing waste and operational steps.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound chemistry with modern synthesis technologies, such as flow chemistry, and the adoption of sustainable synthesis methodologies are crucial for the future development of this field. These approaches offer significant advantages in terms of safety, efficiency, scalability, and environmental impact.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivities, and safety, particularly for highly exothermic or hazardous reactions. While the application of flow chemistry to the synthesis and reactions of this compound is still in its infancy, the successful implementation of flow approaches for the synthesis of other heterocyclic systems demonstrates its potential. rsc.org

In parallel, there is a growing emphasis on developing "greener" and more sustainable synthetic protocols. An optimized synthesis of aroyl-S,N-ketene acetals, which are structurally related to this compound, has been reported that avoids the use of alcohol cosolvents and proceeds at room temperature, representing a more energy-efficient and sustainable process. nih.gov The use of 2-methyltetrahydrofuran, a solvent derivable from renewable biomass, was also shown to be a viable "green" alternative to traditional solvents like 1,4-dioxane. nih.gov

Future research should actively seek to incorporate flow chemistry and sustainable principles into the synthesis and application of this compound. This includes the development of continuous flow processes for its synthesis and subsequent transformations, as well as the use of greener solvents, catalysts, and energy sources. Such efforts will not only advance the chemistry of this important compound but also align it with the broader goals of modern, environmentally responsible chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzoylmethylene-1,3-dithiolane, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving ketones or aldehydes with 1,2-ethanedithiol under acidic catalysis. For example, azeotropic distillation with benzene in the presence of p-toluenesulfonic acid (PTSA) efficiently removes water, driving the reaction to completion . Optimization involves controlling reaction time, temperature, and catalyst loading. Purification often employs vacuum distillation or recrystallization, with yields improved by avoiding side reactions such as dithiolane ring-opening .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for C=S stretching vibrations (~1050–1250 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) to confirm the benzoylmethylene group .

- NMR : The dithiolane ring protons resonate between δ 3.5–4.5 ppm (¹H), while the benzoyl group shows aromatic signals at δ 7.5–8.0 ppm. ¹³C NMR reveals the thiocarbonyl carbon at ~200 ppm .

- X-ray Diffraction : Critical for confirming stereochemistry and crystal packing, especially in coordination complexes (e.g., cadmium complexes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., ring-opening in solution) or polymorphism. Strategies include:

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray) to confirm structural assignments .

- Variable-Temperature NMR : Detect conformational changes or tautomerism by analyzing spectral shifts at different temperatures .

- Computational Modeling : Compare experimental data with DFT-calculated spectra to identify discrepancies in electronic environments .

Q. What mechanistic insights have been gained from studying cyclization reactions involving this compound derivatives?

- Methodological Answer : Cyclization often proceeds via stepwise mechanisms. For example, 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes forms trans-decalins, a scaffold in terpenes. Key insights include:

- Catalytic Influence : Lithium phosphate catalysts promote regioselectivity at high temperatures (200–300°C), favoring episulfide formation over dithiolane byproducts .

- Byproduct Analysis : Mass spectrometry identifies intermediates (e.g., thiophene, carbon disulfide) to reconstruct reaction pathways .

Q. How does this compound behave in coordination chemistry, and what applications arise from its metal complexes?

- Methodological Answer : The ligand’s sulfur atoms and hydrazono group enable chelation with transition metals. For instance:

- Cadmium Complexes : Synthesized by reacting Cd(OAc)₂·2H₂O with 2-salicylichydrazono-1,3-dithiolane. X-ray studies reveal octahedral geometry stabilized by H-bonds and π-π stacking .

- Fluorescence Properties : Ligand-to-metal charge transfer (LMCT) in complexes can be probed via emission spectroscopy, suggesting applications in sensing or photochemistry .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis (loss of C=S absorbance) or HPLC at pH 1–13. Buffer solutions (e.g., phosphate, acetate) maintain pH stability .

- Product Identification : LC-MS or GC-MS identifies hydrolysis products (e.g., benzaldehyde, dithiols) to infer cleavage mechanisms .

Q. What strategies are effective for analyzing diastereoselectivity in cycloaddition reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.